Cas no 391221-36-6 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide)

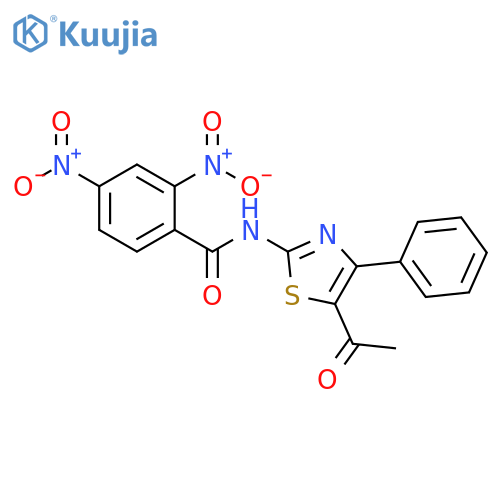

391221-36-6 structure

商品名:N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

- N-(5-acetyl-4-phenylthiazol-2-yl)-2,4-dinitrobenzamide

- Benzamide, N-(5-acetyl-4-phenyl-2-thiazolyl)-2,4-dinitro-

- AKOS024574540

- SR-01000004948

- F0147-0153

- 391221-36-6

- SR-01000004948-1

-

- インチ: 1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)13-8-7-12(21(25)26)9-14(13)22(27)28/h2-9H,1H3,(H,19,20,24)

- InChIKey: XKBYBZVBHDPBKH-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC=CC=C2)=C(C(C)=O)S1)(=O)C1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O

計算された属性

- せいみつぶんしりょう: 412.04775529g/mol

- どういたいしつりょう: 412.04775529g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 179Ų

じっけんとくせい

- 密度みつど: 1.518±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 5.11±0.50(Predicted)

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0147-0153-5μmol |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-20μmol |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-50mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-3mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-15mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-20mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-100mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-1mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-40mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0147-0153-10mg |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide |

391221-36-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide 関連文献

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

391221-36-6 (N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide) 関連製品

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 57707-64-9(2-azidoacetonitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量